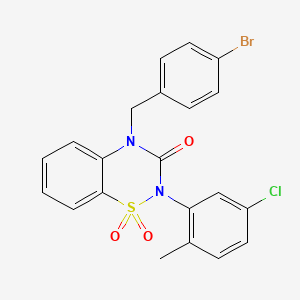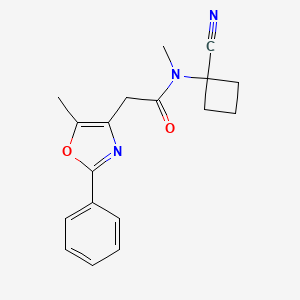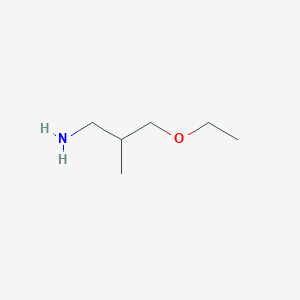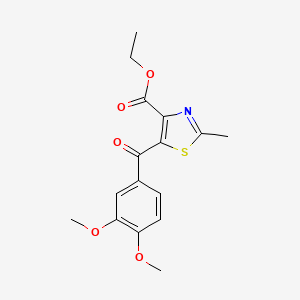![molecular formula C20H20N4O2S B2926841 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-39-9](/img/no-structure.png)
4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an indole and a quinazoline group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve the coupling of an appropriate indole derivative with a quinazoline derivative. A common method for the synthesis of amides (which this compound is) is through the use of N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The indole moiety is known to undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity of Quinazoline Derivatives :
- A study by Sahu et al. (2008) explored the synthesis of quinazoline derivatives and their biological activities. These compounds, including the one of interest, were investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some derivatives showed significant analgesic and anti-inflammatory activities, as well as antihelmintic activity against certain worms (Sahu et al., 2008).
Pharmacological Study of Mannich Bases with Ibuprofen Moiety :
- Research by Sujith et al. (2009) focused on synthesizing a series of Mannich bases that incorporated ibuprofen and studied their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some of these bases containing morpholino and N-methylpiperazino residues were found to be effective anti-inflammatory and analgesic agents (Sujith et al., 2009).
Antimicrobial Agents from Quinazolines :
- Desai et al. (2007) synthesized new quinazolines and screened them for antibacterial and antifungal activities. These compounds showed varying degrees of effectiveness against different bacterial and fungal strains (Desai et al., 2007).
Role of Reaction Media in Organic Synthesis and Pharmaceutical Research :
- Berber (2022) highlighted the importance of the reaction medium in the synthesis of thiazole compounds, which are closely related to quinazolines. This study provides insights into the synthesis processes that are crucial for developing pharmaceutical agents (Berber, 2022).
Antiproliferative and Antimicrobial Properties of Schiff Bases :
- Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds for their DNA protective abilities, antimicrobial activity, and cytotoxicity against cancer cell lines. Some compounds demonstrated significant activities, highlighting the potential of such compounds in cancer research (Gür et al., 2020).
Mécanisme D'action
Target of Action
The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle . .
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Given the broad-spectrum biological activities of indole derivatives , the results of their action can be diverse.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one to form 4-{[2-(2-amino-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione, which is then reacted with indole-3-carboxaldehyde to yield the final product.", "Starting Materials": ["2-amino-3-methoxybenzoic acid", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "indole-3-carboxaldehyde"], "Reaction": ["Step 1: 2-amino-3-methoxybenzoic acid is reacted with thionyl chloride to form 2-chloro-3-methoxybenzoic acid.", "Step 2: 2-chloro-3-methoxybenzoic acid is reacted with phosphorus pentachloride to form 2-chloro-3-methoxybenzoyl chloride.", "Step 3: 2-chloro-3-methoxybenzoyl chloride is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of triethylamine to form 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 4: 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to yield the final product, 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione."] } | |
Numéro CAS |
902579-39-9 |
Formule moléculaire |
C20H20N4O2S |
Poids moléculaire |
380.47 |
Nom IUPAC |
4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27) |
Clé InChI |
IJIDVADVFRBDLW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide](/img/structure/B2926766.png)
![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)
![N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2926770.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2926771.png)

![Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)
